![molecular formula C23H15N B12568214 4-[2-(Pyren-1-YL)ethenyl]pyridine CAS No. 571168-46-2](/img/structure/B12568214.png)
4-[2-(Pyren-1-YL)ethenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Pyren-1-YL)ethenyl]pyridine is a chemical compound that features a pyrene moiety attached to a pyridine ring via an ethenyl linker. This compound is known for its unique photophysical properties, making it a subject of interest in various fields of scientific research, including materials science and fluorescence sensing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyren-1-YL)ethenyl]pyridine typically involves the reaction of 1-pyrenecarboxaldehyde with 4-vinylpyridine under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Pyren-1-YL)ethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl linker.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrene and pyridine moieties.
Reduction: Hydrogenated derivatives with a saturated ethenyl linker.
Substitution: Nitrated or halogenated derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
4-[2-(Pyren-1-YL)ethenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions due to its strong fluorescence properties.
Biology: Employed in the study of biological systems where fluorescence tagging is required.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mecanismo De Acción
The mechanism by which 4-[2-(Pyren-1-YL)ethenyl]pyridine exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. This property is exploited in various applications, such as fluorescence sensing and imaging. The molecular targets and pathways involved include the interaction with metal ions, which can quench or enhance the fluorescence depending on the nature of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyren-1-yl)pyridine: Similar structure but lacks the ethenyl linker.
4-(2-(Pyren-1-yl)ethyl)pyridine: Similar structure with an ethyl linker instead of an ethenyl linker.
4-(Pyren-1-yl)-2,6-di(thiophen-2-yl)pyridine: Contains additional thiophene groups attached to the pyridine ring.
Uniqueness
4-[2-(Pyren-1-YL)ethenyl]pyridine is unique due to its ethenyl linker, which imparts distinct photophysical properties compared to its analogs. This linker allows for greater conjugation and, consequently, enhanced fluorescence properties, making it particularly useful in applications requiring high sensitivity and selectivity .
Propiedades
Número CAS |
571168-46-2 |
|---|---|
Fórmula molecular |
C23H15N |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
4-(2-pyren-1-ylethenyl)pyridine |
InChI |
InChI=1S/C23H15N/c1-2-18-8-9-20-7-6-17(5-4-16-12-14-24-15-13-16)21-11-10-19(3-1)22(18)23(20)21/h1-15H |
Clave InChI |
MTSBCNKTCINSOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=CC5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



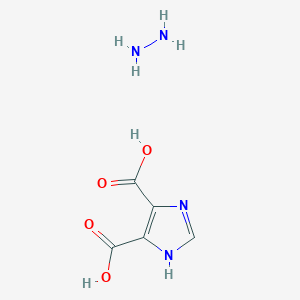
![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)
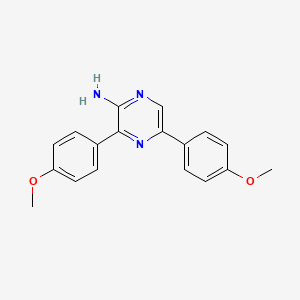
![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)
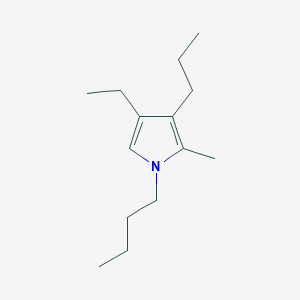
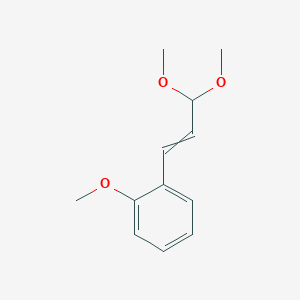
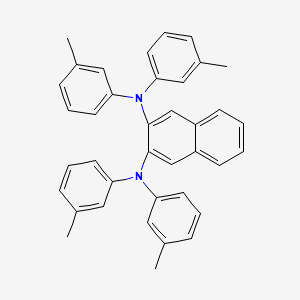
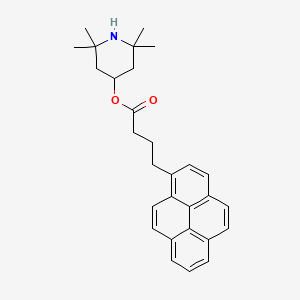

![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
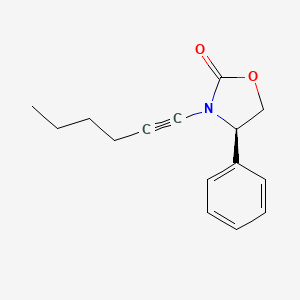
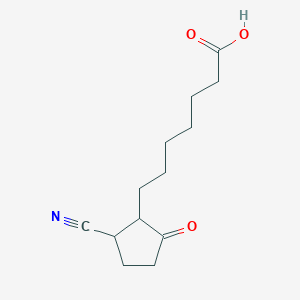
![1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-](/img/structure/B12568208.png)
